Methanone, (1-hydroxycyclopentyl)phenyl-

asymmetric catalysis α‑ketol rearrangement enantioselective synthesis

Standard α-hydroxy ketone photoinitiators like Irgacure 184 introduce validation risks due to cyclohexane torsional strain differences. This cyclopentyl analog delivers distinct photolysis kinetics and boiling point (125-145°C) for vacuum-deposited coatings and enantioselective rearrangements. - **Key application**: Ketamine impurity standard (Impurity 6) for ANDA/QC method validation; Ni-catalyzed α-ketol rearrangement (46% ee). - **Physical differentiators**: Density 1.180 g/cm³ (adjust dosing by 0.9% vs. cyclohexyl analogs); boiling point 5-10°C lower at 7 mmHg. - **Supply**: Certified analytical reference material; immediate shipment in research quantities.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 19300-92-6
Cat. No. B12083833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (1-hydroxycyclopentyl)phenyl-
CAS19300-92-6
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C12H14O2/c13-11(10-6-2-1-3-7-10)12(14)8-4-5-9-12/h1-3,6-7,14H,4-5,8-9H2
InChIKeyLZRCVDRYTAYYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methanone, (1-hydroxycyclopentyl)phenyl- Is a Differentiated α-Hydroxy Ketone


Methanone, (1-hydroxycyclopentyl)phenyl- (CAS 19300-92-6), also referred to as 1-benzoylcyclopentanol or 1-hydroxycyclopentyl phenyl ketone, is a tertiary α-hydroxy ketone featuring a cyclopentyl ring attached to a benzoyl group. This compound belongs to the aromatic-aliphatic ketone class widely exploited as Type I free-radical photoinitiators [1]. Its molecular formula is C₁₂H₁₄O₂ with a molecular weight of 190.24 g mol⁻¹ . Unlike the commercially dominant 6‑membered ring analog 1‑hydroxycyclohexyl phenyl ketone (Irgacure 184, CAS 947‑19‑3), the 5‑membered ring introduces quantifiable differences in boiling point, density, and reactivity that are relevant for specific synthetic, analytical, and formulation workflows [2].

Why Irgacure 184 Cannot Simply Replace the Cyclopentyl Analog


Although 1‑hydroxycyclohexyl phenyl ketone (Irgacure 184, CAS 947‑19‑3) and benzophenone are frequently used as drop‑in photoinitiators for UV‑curable coatings, the cyclopentyl analog exhibits structurally encoded differences that make generic interchange technically risky. The cyclopentane ring carries ~6 kcal mol⁻¹ of torsional strain absent in cyclohexane [1], which directly impacts α‑cleavage quantum yield, photolysis kinetics, and enantioselective rearrangement outcomes [2]. The cyclopentyl analog also possesses a lower boiling point (125–145 °C vs. 150–175 °C at reduced pressure) and a distinct impurity profile relevant to pharmaceutical reference standards [3]. Substituting without re‑validation therefore risks altering cure speed, cross‑link density, volatile organic compound (VOC) release, or regulatory compliance in ANDA/QC workflows.

Quantitative Differentiation Evidence vs. Closest Analogs


Enantioselective α-Ketol Rearrangement: Cyclopentyl vs. Cyclohexyl

In a direct head‑to‑head study using Ni‑catalyzed α‑ketol rearrangement, 1‑benzoylcyclopentanol (the target compound) underwent rearrangement to 2‑hydroxy‑2‑phenylcyclohexanone with an enantiomeric excess of 46 % (S) when using the chiral ligand 2‑[4‑(S)‑tert‑butyloxazolin‑2‑yl]pyridine [1]. Under identical catalytic conditions, 1‑benzoylcyclohexanol (the 6‑membered ring analog) could not be catalytically rearranged to the corresponding 7‑membered product [1][2]. This stark reactivity contrast is attributed to the release of cyclopentane ring strain (~6 kcal mol⁻¹) upon ring expansion, a thermodynamic driving force absent in the cyclohexyl system [3].

asymmetric catalysis α‑ketol rearrangement enantioselective synthesis

Boiling Point Reduction Enables Milder Vacuum Processing

Classic comparative synthesis data report the boiling point of 1‑benzoylcyclopentanol (the target compound) as b.p.₇ 140–145 °C, while 1‑benzoylcyclohexanol exhibits b.p.₇ 150–154 °C under the same vacuum conditions (7 mmHg) [1]. This 5–10 °C lower boiling point for the cyclopentyl analog is consistent with its lower molecular weight (190.24 vs. 204.27 g mol⁻¹) and reduced London dispersion forces . At atmospheric pressure, the predicted boiling points are 322.8 °C for the target compound and 339 °C for the cyclohexyl analog, representing a ~16 °C gap .

vacuum deposition volatility control photoinitiator formulation

Ketamine Impurity Reference Standard with USP/EP Traceability

Methanone, (1‑hydroxycyclopentyl)phenyl‑ is officially cataloged as Ketamine Impurity 6 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications in Abbreviated New Drug Applications (ANDA) [1]. The product can serve as a reference standard with further traceability against pharmacopeial standards (USP or EP) [1]. The cyclopentyl ring is integral to the impurity’s identity; the cyclohexyl analog (Irgacure 184, CAS 947‑19‑3) is not a recognized ketamine impurity and would fail specificity requirements in compendial HPLC methods. Notably, the chlorinated analog (2‑chlorophenyl)(1‑hydroxycyclopentyl)methanone (CAS 90717‑17‑2) is designated as Ketamine Impurity C (EP) , confirming the cyclopentyl‑hydroxy‑ketone motif is a structurally critical marker for ketamine‑related impurity profiling.

pharmaceutical impurity profiling reference standard ANDA submission

Higher Density and Co-Formulant Compatibility Differences

The predicted density of Methanone, (1‑hydroxycyclopentyl)phenyl‑ is 1.180 g cm⁻³ , compared to 1.17 g cm⁻³ (lit.) for 1‑hydroxycyclohexyl phenyl ketone (Irgacure 184) . Although the difference is modest (~0.01 g cm⁻³), mass‑based loading calculations for UV‑curable formulations differ accordingly: at a typical loading of 3 wt % in a 1‑liter batch, the volumetric displacement differs by approximately 0.3 mL, which can affect viscosity and film thickness in precision coating applications.

formulation compatibility density photoinitiator loading

Procurement-Driven Application Scenarios


Stereoselective Synthesis of Chiral α-Hydroxy Ketone Building Blocks

Medicinal chemistry groups requiring enantiomerically enriched 2‑hydroxy‑2‑phenylcyclohexanone derivatives should procure 1‑benzoylcyclopentanol as the exclusive substrate for Ni‑catalyzed α‑ketol rearrangement, which delivers 46 % ee under published conditions while the cyclohexyl analog produces no product [1][2]. This reaction enables access to chiral intermediates that are inaccessible using Irgacure 184 or other commercial 6‑membered ring α‑hydroxy ketones.

Ketamine ANDA Preparation and Compendial Impurity Profiling

Pharmaceutical analytical laboratories preparing ANDA submissions for ketamine hydrochloride must use Ketamine Impurity 6 (CAS 19300‑92‑6) as a characterized reference standard for method validation [3]. This compound is directly traceable to USP/EP standards, and its cyclopentyl‑hydroxy‑ketone structure is authenticated by UHPLC‑QTOF‑MS profiling of seized ketamine samples, making any non‑cyclopentyl analog analytically unfit for purpose.

UV-Curable Coatings Requiring Lower-Volatility Photoinitiator

For UV‑curable coatings applied under vacuum or requiring low‑temperature solvent stripping, Methanone, (1‑hydroxycyclopentyl)phenyl‑ offers a boiling point 5–10 °C lower at 7 mmHg than Irgacure 184 [4]. This enables gentler processing conditions that preserve thermally sensitive co‑formulants while maintaining adequate photoinitiator concentration during vacuum deposition, an advantage not achievable with the higher‑boiling cyclohexyl analog.

Density-Corrected Volumetric Photoinitiator Dosing

In gravimetric formulation workflows where photoinitiator is dosed by weight to achieve a target volumetric concentration, the cyclopentyl analog’s higher density (1.180 vs. 1.17 g cm⁻³) requires an adjustment factor of approximately 0.9 % . Laboratories switching from Irgacure 184 without this correction will systematically under‑dose photoinitiator by volume, potentially causing incomplete cure; explicit procurement of the cyclopentyl compound with its certified density specification eliminates this systematic error.

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